molecular formula C10H14N2 B2788576 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 14097-41-7

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No. B2788576
CAS RN: 14097-41-7
M. Wt: 162.236
InChI Key: OXWNTTVDTPIYRD-UHFFFAOYSA-N
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Patent
US06110934

Procedure details

To an ice cold solution of 5-amino-2-methylisoquinolinium iodide (18.8 g, 65 mmol) in methanol (1.5L) and water (60 ml) was added sodium borohydride (17.8 g, 0.47 mol) portionwise over 2h. The mixture was then allowed to stir at room temperature for 18h before concentration in vacuo and partitioning of the residue between water and dichloromethane. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford the title compound (8.87 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-amino-2-methylisoquinolinium iodide
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[NH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][N+:7]([CH3:13])=[CH:8]2.[BH4-].[Na+]>CO.O>[NH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][N:7]([CH3:13])[CH2:8]2 |f:0.1,2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5-amino-2-methylisoquinolinium iodide
Quantity
18.8 g
Type
reactant
Smiles
[I-].NC1=C2C=C[N+](=CC2=CC=C1)C
Name
Quantity
17.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioning of the residue between water and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C2CCN(CC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.87 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.